2-phenoxy-N-(2-phenoxyphenyl)propanamide
Description
2-Phenoxy-N-(2-phenoxyphenyl)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with two phenoxy groups: one on the carbonyl side chain and another on the aromatic ring of the aniline moiety. The compound’s design suggests applications in medicinal chemistry, particularly in targeting protein interactions or neurological pathways, given the prevalence of phenoxy and aryl groups in bioactive molecules .
Properties
Molecular Formula |
C21H19NO3 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-phenoxy-N-(2-phenoxyphenyl)propanamide |
InChI |
InChI=1S/C21H19NO3/c1-16(24-17-10-4-2-5-11-17)21(23)22-19-14-8-9-15-20(19)25-18-12-6-3-7-13-18/h2-16H,1H3,(H,22,23) |
InChI Key |
PBEYDLIUPWDCLX-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC=C1OC2=CC=CC=C2)OC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, and physicochemical
Key Observations:
Backbone Variations: Acetamide analogs (e.g., compounds) exhibit lower molecular weights and varied melting points compared to propanamide derivatives. The propanamide chain in the target compound may confer conformational flexibility, influencing binding to biological targets .
Substituent Effects: Fluorine: Fluorinated aryl groups (e.g., ) improve metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius . Methoxy and Amino Groups: These polar substituents () enhance water solubility, which is critical for bioavailability . Trifluoromethyl: The CF₃ group () increases lipophilicity, favoring blood-brain barrier penetration, relevant in neurological drug design .
Implications for the Target Compound:
- The dual phenoxy groups in 2-phenoxy-N-(2-phenoxyphenyl)propanamide may facilitate dual binding interactions, similar to para-substituted analogs in .
- The absence of electron-withdrawing groups (e.g., CF₃, Cl) could result in lower binding affinity compared to and compounds but may reduce toxicity risks .
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